![molecular formula C34H23OP B14608516 Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane CAS No. 60632-52-2](/img/structure/B14608516.png)
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphorus atom bonded to phenyl and phenylethynyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane typically involves the reaction of phenyl(2-(phenylethynyl)phenyl)phosphine oxide with specific reagents under controlled conditions. One common method includes the use of aryl isonitriles as radical acceptors and tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a catalytic amount of silver acetate . This process can also be achieved through a photochemical approach using organic photocatalysts .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds.
Aplicaciones Científicas De Investigación
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with transition metals, facilitating various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing biological pathways and material properties.
Comparación Con Compuestos Similares
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Tertiary phosphines: A broad class of compounds with similar P-C bonds used in catalysis.
Uniqueness: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane stands out due to its unique combination of phenyl and phenylethynyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
60632-52-2 |
|---|---|
Fórmula molecular |
C34H23OP |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
1-(2-phenylethynyl)-2-[phenyl-[2-(2-phenylethynyl)phenyl]phosphoryl]benzene |
InChI |
InChI=1S/C34H23OP/c35-36(32-20-8-3-9-21-32,33-22-12-10-18-30(33)26-24-28-14-4-1-5-15-28)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H |
Clave InChI |
HZFZVRYKOJTEHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


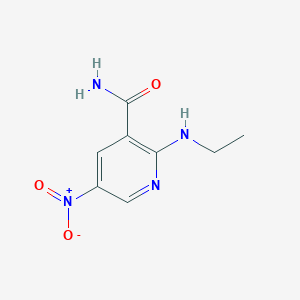
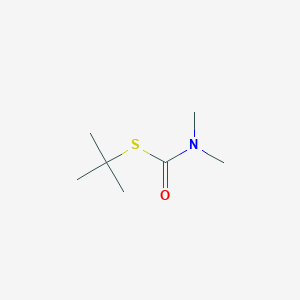
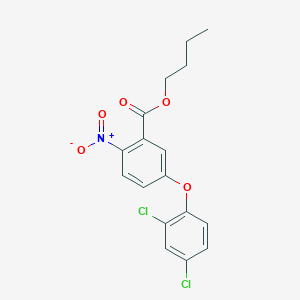
![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)
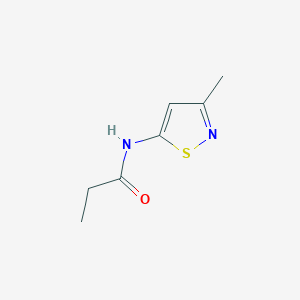
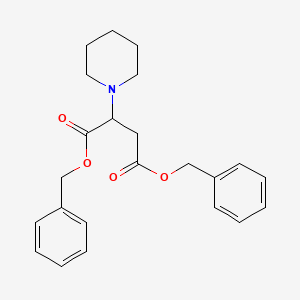
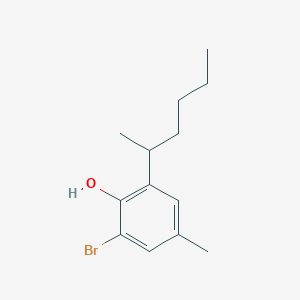
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
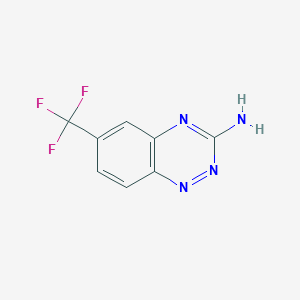
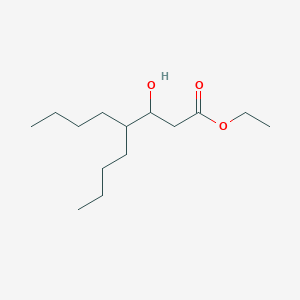

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
